molecular formula C7H12OS B025647 alpha-Emtbl CAS No. 103620-92-4

alpha-Emtbl

Cat. No.: B025647
CAS No.: 103620-92-4
M. Wt: 144.24 g/mol
InChI Key: PSYRIJIIQVMBLR-UHFFFAOYSA-N
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Description

Alpha-EMTBL is a member of tetrahydrothiophenes.

Biological Activity

alpha-Ethyl-alpha-methyl-thiobutyrolactone (alpha-EMTBL) is a compound belonging to the class of gamma-thiobutyrolactones, which has garnered attention for its biological activity, particularly in the context of anticonvulsant properties. This article reviews the biological activity of this compound, focusing on its effects on GABAergic neurotransmission, anticonvulsant efficacy, and potential mechanisms of action based on diverse research findings.

This compound primarily interacts with GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. Research indicates that this compound enhances GABA currents, demonstrating a potentiating effect similar to that of other known anticonvulsants like ethosuximide and valproate. The compound's action is characterized by:

  • Potentiation of GABA Currents : this compound has been shown to increase GABA currents across various concentrations, with a maximal potentiation observed at 1 mM, achieving 190% of control levels .
  • Inhibition of Seizure Activity : In vitro studies have demonstrated that this compound can prevent seizure-like discharges in hippocampal neuron models, indicating its potential utility as an anticonvulsant .

Comparative Efficacy

To better understand the efficacy of this compound compared to other anticonvulsants, the following table summarizes key findings from various studies:

CompoundMaximal Potentiation (%)IC50 (mM)Notes
This compound 190%0.102Potentiates GABA currents significantly
Ethosuximide VariesNot specifiedStandard anticonvulsant for absence seizures
Valproate VariesNot specifiedBroad-spectrum anticonvulsant

Case Studies and Research Findings

  • Hippocampal Neuron Studies : In a study examining the effects of various lactams on GABA currents, this compound was found to enhance inhibitory transmission significantly. This was attributed to its ability to modulate receptor activity without direct membrane effects .
  • Comparison with Other Anticonvulsants : this compound was compared with ethosuximide and valproate in terms of behavioral and anticonvulsant effects. The findings suggested that while all compounds exhibited anticonvulsant properties, this compound demonstrated a favorable safety profile with fewer adverse effects on liver metabolism .
  • In Vivo Models : In vivo studies indicated that this compound could effectively reduce seizure frequency in animal models, supporting its potential therapeutic application in epilepsy management .

Properties

IUPAC Name

3-ethyl-3-methylthiolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-3-7(2)4-5-9-6(7)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYRIJIIQVMBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCSC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908528
Record name 3-Ethyl-3-methylthiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103620-92-4
Record name 3-Ethyldihydro-3-methyl-2(3H)-thiophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103620-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Ethyl-alpha-methyl-thiobutyrolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103620924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-3-methylthiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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